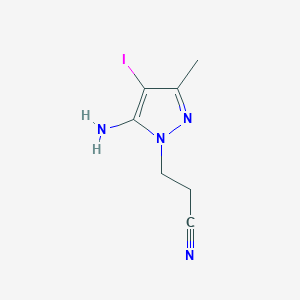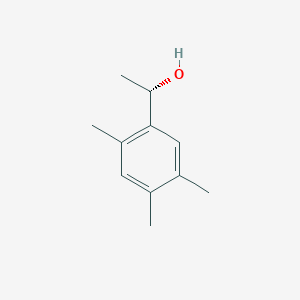
(1R)-1-(2,4,5-trimethylphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(2,4,5-trimethylphenyl)ethan-1-ol, also known as 2,4,5-trimethylphenyl ethan-1-ol or TMPE, is a monoterpene alcohol found in many essential oils. TMPE has a wide range of applications in the food, pharmaceutical, and cosmetics industries. It is used as a flavoring agent, preservative, and fragrance component, as well as an intermediate in the synthesis of more complex molecules. In addition, TMPE has been studied for its potential therapeutic properties, such as anti-inflammatory, antioxidant, and antifungal activities.
科学的研究の応用
TMPE has been studied for its potential therapeutic properties, such as anti-inflammatory, antioxidant, and antifungal activities. In addition, TMPE has been investigated for its ability to modulate the immune system, reduce inflammation, and protect against oxidative stress. It has also been studied for its potential to inhibit the growth of certain cancer cell lines.
作用機序
The exact mechanism of action of TMPE is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It is also thought to possess anti-inflammatory properties by inhibiting the activity of pro-inflammatory cytokines and enzymes. Additionally, TMPE may modulate the immune system by stimulating the production of immunomodulatory molecules.
Biochemical and Physiological Effects
TMPE has been shown to possess anti-inflammatory, antioxidant, and antifungal properties. In addition, it has been investigated for its potential to modulate the immune system, reduce inflammation, and protect against oxidative stress. In animal models, TMPE has been shown to reduce inflammation and reduce the severity of allergic reactions. It has also been studied for its potential to inhibit the growth of certain cancer cell lines.
実験室実験の利点と制限
The advantages of using TMPE in lab experiments include its availability, low cost, and ease of synthesis. Additionally, TMPE is a safe and non-toxic compound, making it suitable for use in a variety of experiments. The main limitation of using TMPE in experiments is its relatively low solubility in water, which can limit its effectiveness in certain applications.
将来の方向性
The future directions for research on TMPE include further investigation into its potential therapeutic properties, such as its ability to modulate the immune system, reduce inflammation, and protect against oxidative stress. Additionally, further research is needed to understand the exact mechanism of action of TMPE and its potential to inhibit the growth of certain cancer cell lines. Additionally, research is needed to investigate the potential of TMPE as an ingredient in food, pharmaceutical, and cosmetic products. Finally, research is needed to investigate the potential of TMPE as a preservative or flavoring agent.
合成法
TMPE can be synthesized from the reaction of trimethylphenol (TMP) and ethylene oxide (EO). The reaction is typically carried out in the presence of a base catalyst, such as sodium hydroxide (NaOH). The reaction is highly exothermic and proceeds with high yields. The product, TMPE, can then be isolated by distillation.
特性
IUPAC Name |
(1R)-1-(2,4,5-trimethylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-7-5-9(3)11(10(4)12)6-8(7)2/h5-6,10,12H,1-4H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETNQTUDBNSWTI-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[C@@H](C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


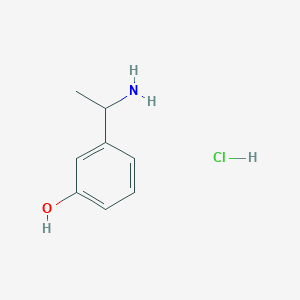
![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B6143941.png)
![3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B6143949.png)
![5-[(4-amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B6143950.png)


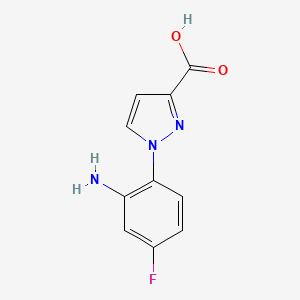

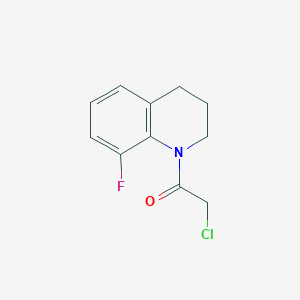
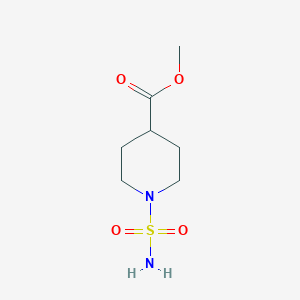
![2-(chloromethyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B6143983.png)
